(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
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Overview
Description
(6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic Acid is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic Acid involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and the formation of the isopropylidene ketal. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and hydroxylating agents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
(6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic Acid is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. It is used in:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: To investigate the effects of corticosteroids on cellular processes and gene expression.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex to the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammation and immune response. The molecular targets include various cytokines, enzymes, and adhesion molecules.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Betamethasone: Known for its potent anti-inflammatory activity.
Uniqueness
(6alpha,11beta,16alpha,17alpha)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic Acid is unique due to its specific fluorination pattern and the presence of the isopropylidene ketal, which contribute to its high potency and selectivity in binding to glucocorticoid receptors.
Properties
Molecular Formula |
C23H28F2O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H28F2O6/c1-19(2)30-17-9-12-13-8-15(24)14-7-11(26)5-6-20(14,3)22(13,25)16(27)10-21(12,4)23(17,31-19)18(28)29/h5-7,12-13,15-17,27H,8-10H2,1-4H3,(H,28,29)/t12-,13-,15-,16-,17?,20-,21-,22-,23-/m0/s1 |
InChI Key |
NURGGCFNQHBYEW-PCCDDQNASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)F)C |
Origin of Product |
United States |
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